molecular formula C18H13F3N2O2S2 B2985789 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2380041-46-1

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2985789
CAS No.: 2380041-46-1
M. Wt: 410.43
InChI Key: UMRHFUUCSXHUPT-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a bithiophene moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the bithiophene core, followed by the introduction of the ethanediamide linkage and the trifluoromethyl-phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or bithiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or bithiophene rings.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety may interact with electron-rich or electron-deficient sites, while the trifluoromethyl-phenyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biological and chemical processes, making the compound valuable for research and development.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Other bithiophene derivatives: Compounds with bithiophene cores but varying substituents, used in organic electronics and materials science.

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of the bithiophene moiety and the trifluoromethyl-phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S2/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)16(24)22-8-13-7-12(10-27-13)11-5-6-26-9-11/h1-7,9-10H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRHFUUCSXHUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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